4-Methylpentyl methacrylate
CAS No.: 7766-61-2
Cat. No.: VC18428693
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7766-61-2 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 4-methylpentyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3 |
| Standard InChI Key | TZCGFWIYMJNJIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCOC(=O)C(=C)C |
Introduction
Chemical Structure and Nomenclature
4-Methylpentyl methacrylate (IUPAC name: methyl 2-methyl-4-methylpent-2-enoate) consists of a methacryloyl group (CH₂=C(CH₃)COO−) esterified with a 4-methylpentyl alcohol derivative. The ester side chain introduces steric hindrance due to its branched structure, which influences polymerization kinetics and material properties . The molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol.
Structural Features:
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Methacryloyl backbone: Provides reactivity for free-radical polymerization.
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4-Methylpentyl group: A five-carbon chain with a methyl branch at the fourth position, enhancing hydrophobicity and steric effects .
Synthesis Methods
While no direct synthesis protocols for 4-methylpentyl methacrylate are documented, its production likely follows established esterification or transesterification routes used for methacrylates .
Esterification of Methacrylic Acid
Methacrylic acid reacts with 4-methylpentanol under acidic catalysis:
This method requires temperature control (~80–120°C) to avoid premature polymerization .
Transesterification of Methyl Methacrylate
Methyl methacrylate can undergo alcoholysis with 4-methylpentanol using catalysts like titanium tetraisopropoxide:
Excess alcohol and vacuum distillation aid in driving the reaction to completion .
Physical and Chemical Properties
The branched alkyl chain imparts distinct physicochemical characteristics compared to linear methacrylates like MMA.
Thermal Properties
Solubility and Reactivity
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Solubility: Miscible with hydrocarbons (e.g., toluene, hexane) and chlorinated solvents; immiscible with water .
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Polymerization: Slower kinetics than MMA due to steric hindrance, requiring higher initiator concentrations .
Applications and Industrial Relevance
4-Methylpentyl methacrylate’s properties suggest niche applications:
Specialty Coatings
The hydrophobic branched chain improves adhesion to nonpolar substrates (e.g., polyethylene), making it suitable for waterproof coatings .
Flexible Adhesives
Low enables rubbery behavior at room temperature, ideal for pressure-sensitive adhesives .
Biomedical Uses
Methacrylates with branched esters show promise in drug delivery systems due to tunable degradation rates .
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